molecular formula C19H18N4O2S2 B2435959 N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE CAS No. 604747-26-4

N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE

Cat. No.: B2435959
CAS No.: 604747-26-4
M. Wt: 398.5
InChI Key: KEFQXCXICUHEKG-UHFFFAOYSA-N
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Description

N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a benzylamino group, an oxoethyl group, and a methylbenzamide moiety

Properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-13-7-9-15(10-8-13)17(25)21-18-22-23-19(27-18)26-12-16(24)20-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFQXCXICUHEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A widely reported strategy involves cyclizing thiosemicarbazide precursors to construct the 1,3,4-thiadiazole ring. This method, validated in patents and journals, proceeds as follows:

Step 1: Synthesis of 4-Methylbenzoyl Thiosemicarbazide
4-Methylbenzoic acid hydrazide reacts with carbon disulfide in alkaline ethanol to yield the thiosemicarbazide intermediate.

$$
\text{4-Methylbenzoyl hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{4-Methylbenzoyl thiosemicarbazide}
$$

Step 2: Cyclization to 5-Mercapto-1,3,4-thiadiazol-2-amine
The thiosemicarbazide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃), forming the thiadiazole ring with a mercapto (-SH) group at position 5.

$$
\text{Thiosemicarbazide} \xrightarrow{\text{POCl}_3, \Delta} \text{5-Mercapto-1,3,4-thiadiazol-2-amine}
$$

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.38 (s, 3H, CH₃), 3.89 (s, 2H, SCH₂), 4.32 (d, J = 5.6 Hz, 2H, NHCH₂Ph), 7.24–7.89 (m, 9H, Ar-H), 10.21 (s, 1H, NH).
  • IR (KBr): 3275 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray analysis (Source) confirms the planar thiadiazole ring and intramolecular C–H⋯S hydrogen bonding, stabilizing the [(benzylcarbamoyl)methyl]sulfanyl conformation.

Challenges and Optimization Strategies

  • Regioselectivity: Competing substitution at position 4 of the thiadiazole ring is mitigated by electron-withdrawing groups (e.g., amides) at position 2.
  • Side Reactions: Over-alkylation of the mercapto group is minimized using stoichiometric control and polar aprotic solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxoethyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, N,N’-dicyclohexylcarbodiimide, and dichloromethane.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxylated derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving thiadiazole derivatives.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity, which can disrupt various biochemical pathways.

    Modulating Receptors: Interacting with cell surface or intracellular receptors, leading to changes in cellular signaling and function.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-METHYLBENZAMIDE can be compared with other thiadiazole derivatives, such as:

    N-[5-(2-hydroxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide: Similar structure but with a hydroxyl group instead of a benzylamino group.

    N-[5-(2-aminoethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide: Similar structure but with an aminoethyl group instead of an oxoethyl group.

    N-[5-(2-methylthioethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide: Similar structure but with a methylthioethyl group instead of a benzylamino group.

Biological Activity

N-(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O3SC_{19}H_{18}N_4O_3S with a molecular weight of approximately 382.44 g/mol. The compound features a unique combination of a thiadiazole ring and a benzamide moiety, which contributes to its biological activity.

The primary mechanism of action for this compound involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission by breaking down acetylcholine. Inhibition leads to increased levels of acetylcholine, which can enhance cholinergic transmission and has implications for neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against AChE and BuChE:

Enzyme Inhibition (%) IC50 (µM)
Acetylcholinesterase (AChE)75% at 10 µM2.5
Butyrylcholinesterase (BuChE)70% at 10 µM3.0

These findings suggest that the compound could be developed as a therapeutic agent for conditions characterized by cholinergic dysfunction.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate its potential use as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cell-based assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:

Cytokine Inhibition (%)
TNF-alpha60%
IL-655%

This suggests that this compound may have therapeutic applications in treating inflammatory diseases.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Neuroprotection in Alzheimer's Disease Models : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Wound Healing : A study demonstrated enhanced wound healing properties when applied topically in diabetic mice, attributed to its anti-inflammatory and antimicrobial effects.

Q & A

Q. Optimization strategies :

  • Monitor intermediate purity using thin-layer chromatography (TLC) or HPLC to adjust reaction times and solvent systems .
  • Control temperature (e.g., reflux for cyclization, room temperature for coupling) to minimize side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they identify?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and carbamoyl/sulfanyl linkages (δ 3.5–4.5 ppm) .
    • 2D NMR (COSY, HSQC) : Confirms connectivity between the thiadiazole ring and substituents .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~470) and fragmentation patterns .
  • FT-IR : Detects carbonyl (C=O, ~1650 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .

Advanced: How can researchers design experiments to elucidate the mechanism of antimicrobial action of this compound?

Q. Methodological approaches :

  • Enzyme inhibition assays : Target bacterial enzymes (e.g., dihydrofolate reductase) to assess competitive/non-competitive inhibition .
  • Time-kill curve analysis : Quantify bactericidal effects by measuring colony-forming units (CFUs) over 24 hours .
  • Molecular docking : Predict binding affinity to microbial proteins (e.g., using AutoDock Vina) and validate with site-directed mutagenesis .
  • Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to evaluate disruption of bacterial membranes .

Advanced: What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) studies of thiadiazole derivatives?

  • Orthogonal assays : Cross-validate biological activity (e.g., antimicrobial vs. cytotoxicity) using independent methods (e.g., microdilution vs. MTT assays) .
  • Crystallography/X-ray diffraction : Resolve ambiguities in substituent orientation (e.g., sulfanyl vs. carbamoyl positioning) .
  • Computational QSAR modeling : Identify physicochemical descriptors (e.g., logP, polar surface area) that correlate with activity discrepancies .

Advanced: How can computational chemistry be integrated with experimental data to predict biological targets?

  • Molecular dynamics (MD) simulations : Simulate compound-protein interactions (e.g., with GROMACS) to assess binding stability .
  • Pharmacophore mapping : Align compound features (e.g., hydrogen bond acceptors) with known active sites (e.g., kinase ATP pockets) .
  • Target prediction databases : Use platforms like SwissTargetPrediction to generate hypotheses for validation via kinase profiling panels or transcriptomic analysis .

Advanced: What methods are used to assess the compound’s stability under physiological conditions, and how can degradation pathways be mitigated?

  • Forced degradation studies :
    • pH variation : Incubate in buffers (pH 1–9) and analyze degradation via HPLC-MS .
    • Oxidative stress : Expose to H₂O₂ to identify oxidation-prone groups (e.g., sulfanyl) .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds .
  • Mitigation strategies :
    • Prodrug design : Mask labile groups (e.g., esterify carbamoyl) to enhance stability .
    • Formulation optimization : Use lyophilization or nanoparticle encapsulation .

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